1-(2-Fluorophenyl)-1,4-diazepane hydrochloride - 1803611-41-7

1-(2-Fluorophenyl)-1,4-diazepane hydrochloride

Catalog Number: EVT-1737761
CAS Number: 1803611-41-7
Molecular Formula: C11H16ClFN2
Molecular Weight: 230.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of the 1-(2-Fluorophenyl)-1,4-diazepane scaffold can be achieved through various synthetic strategies. One common approach involves the construction of the diazepane ring onto a pre-existing 2-fluorophenyl moiety. This can be achieved through ring-closing reactions, such as intramolecular Fukuyama-Mitsunobu cyclization using a N-nosyl diamino alcohol derived from readily available chiral starting materials like (S)- or (R)-2-aminopropan-1-ol [ [] ]. Alternative approaches might involve the introduction of the 2-fluorophenyl group at a later stage of the synthesis.

Mechanism of Action

The mechanism of action for compounds containing the 1-(2-Fluorophenyl)-1,4-diazepane substructure varies depending on the specific substituents and structural modifications present in the molecule. These compounds have shown activity against a range of targets, including enzymes, receptors, and ion channels. For example, S-16924, a compound containing this substructure, displays marked serotonin 1A agonist properties and potential antipsychotic activity [ [] ]. The specific interactions responsible for the biological activity are likely influenced by the conformation of the diazepane ring, the orientation of the 2-fluorophenyl group, and the nature of other substituents present in the molecule.

Applications
  • Antipsychotic activity: S-16924, containing a substituted 1-(2-Fluorophenyl)-1,4-diazepane moiety, demonstrates anxiolytic and antipsychotic effects in preclinical models [ [] ].

  • Antibacterial activity: Enantiomers of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, which possess a similar structural motif, exhibit potent antibacterial activity against both aerobic and anaerobic bacteria [ [] ].

Tifluadom Hydrochloride

  • Compound Description: Tifluadom hydrochloride, chemically known as 5-(2-fluorophenyl)-1-methyl-2-(3-thenoylaminomethyl)-2,3-dihydro-1H-1,4-benzodiazepine hydrochloride, is a benzodiazepine derivative. Its crystal structure reveals that the substituent at the 2-position is axially oriented on the diazepine ring [].

(+)‐Tifluadom p‐Toluenesulphonate

  • Compound Description: (+)‐Tifluadom p‐toluenesulphonate, the p-toluenesulfonate salt form of the tifluadom cation, offers insights into the absolute configuration of the tifluadom molecule. Similar to its hydrochloride counterpart, the crystal structure of (+)‐tifluadom p‐toluenesulphonate demonstrates an axial orientation of the substituent at the 2-position of the diazepine ring [].

Flurazepam Hydrochloride

  • Compound Description: Flurazepam hydrochloride, chemically identified as 7-chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one hydrochloride, is a benzodiazepine drug known for its sedative and hypnotic properties. Electroencephalographic (EEG) studies in rabbits have shown that flurazepam hydrochloride induces a drowsy EEG pattern, suppresses arousal responses, and modifies various evoked potentials in the brain [].

Fludiazepam

  • Compound Description: Fludiazepam, also known as 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2H-1,4-benzodiazepin-2-one, is another benzodiazepine derivative. It has been synthesized and labeled with carbon-14 at the C-5 position to facilitate metabolic studies []. Additionally, [N-methyl-3H]-labeled fludiazepam has been prepared using phase-transfer catalytic N-methylation for research purposes [, ].

5-(2-Fluorophenyl)-1,3-dihydro-1,6,8-trimethyl-2H-1,4-benzodiazepin-2-one

  • Compound Description: Crystallographic analysis of this benzodiazepine compound reveals that the heterocyclic ring system adopts a distorted boat conformation, resembling cycloheptatriene []. This conformation suggests flexibility in the seven-membered ring.

7-Chloro-1-cyclopropylmethyl-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one (KB-509)

  • Compound Description: KB-509, a benzodiazepine derivative, has shown potential as an anti-anxiety drug. Pharmacological studies in mice revealed its potent anti-ulcerogenic effects, exceeding those of diazepam and atropine sulfate [, ]. Further investigations suggest that KB-509's anti-ulcerogenic activity might be mediated through the diencephalon-autonomic nervous system rather than the pituitary-adrenal system [].

8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine (Midazolam)

  • Compound Description: Midazolam, a benzodiazepine derivative, is known for its sedative and anxiolytic properties. It has been studied using adsorptive stripping with pulse voltammetry for analytical purposes [].

(S)-N-[1-(2-Fluorophenyl)-3,4,6,7-tetrahydro-4-oxo-pyrrolo[3,2,1-jk][1,4]benzodiazepine-3-yl]-1H-indole-2-carboxamide (FR120480)

  • Compound Description: FR120480, a cholecystokinin-A antagonist, exhibits solvent-dependent optical rotation. This dependence has been attributed to hydrogen bond formation between solvent molecules and the NH groups of the indole and amide moieties in FR120480 [].

1-(2-Bromo-5-methoxyphenyl)-8-chloro-6-(2-fluorophenyl)-4H-1,2,4-triazolo[4,3-a][1,4]benzodiazepine

  • Compound Description: This compound represents another analogue of sedative benzodiazepines like midazolam and alprazolam []. Its structure has been elucidated using X-ray crystallography, revealing typical bond lengths and angles.

2-[(6-(4-Fluorophenyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)phenyl)amino]naphthalene-1,4-dione (Compound 1)

  • Compound Description: This compound has demonstrated high antioxidant activity in vitro, particularly when complexed with rhamnolipids []. It effectively reduces the content of carbonyl groups in the side chains of proteins, highlighting its potential as an antioxidant.

2-Amino-4-(2-fluorophenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium Chloride (Compound 8)

  • Compound Description: Synthesized via a Michael addition reaction, this compound showed improved solubility compared to its precursor ketones and exhibited potential anti-inflammatory activity by inhibiting LPS-induced NO secretion [].

2-Amino-4-(4-fluorophenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium Chloride (Compound 9)

  • Compound Description: Similar to compound 8, this compound, synthesized via a Michael addition reaction, also showed improved solubility compared to its precursor ketones and exhibited potential anti-inflammatory activity by inhibiting LPS-induced NO secretion [].

4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-methylolcyanophenyls

  • Compound Description: A novel synthetic method has been developed for this compound, aiming to improve its yield and purity by minimizing side reactions []. The method involves a two-step Grignard reaction with optimized conditions.

1-(2-Hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one (SAS 643)

  • Compound Description: A rapid and accurate gas-liquid chromatography-electron-capture detection method has been developed for determining SAS 643 levels in plasma and urine []. This method, using nimetazepam as an internal standard, facilitates the identification of SAS 643 and its metabolites, including glucuronide and N-1-dealkylated products.

(2R,2-α-R,3a)-2-[1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)-1,4-oxazine

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of pharmaceutically active compounds [, ]. New synthetic procedures have been developed to produce this compound efficiently.

(S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of the Rho–kinase inhibitor K-115. A practical and scalable synthesis of this compound, starting from commercially available (S)- or (R)-2-aminopropan-1-ol, has been developed [].

1-(4'-Fluorophenyl)-4-(cyclohexyl-1'-piperazinyl-4'-carboxylated)-butan-1-one hydrochloride

  • Compound Description: This compound, a neuroleptic agent, is primarily metabolized in the liver and eliminated in the urine in both rats and humans []. Its metabolic pathway involves hydroxylation, reduction, hydrolysis, and decarboxylation reactions.

6-Azido-1,4-bis(tosyl)-1,4-diazepane–DMSO (1:1)

  • Compound Description: This compound, containing a diazepane ring, has been characterized using X-ray crystallography, revealing its crystal structure and packing arrangement [, ]. The DMSO molecule plays a crucial role in forming hydrogen bonds that stabilize the crystal lattice.

2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol Hydrochloride

  • Compound Description: A new synthetic method has been developed for preparing 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride []. This method offers advantages such as easy operation, mild reaction conditions, short reaction time, and high yield.

(2E,2′E)-3,3′-(1,4-Phenylene)bis[1-(4-fluorophenyl)prop-2-en-1-one]

  • Compound Description: This bis-chalcone compound, characterized by X-ray crystallography, displays a symmetrical structure with two identical chalcone units connected by a central benzene ring [].

E-2-Amino-4-aryl-6-(2-arylethenyl)pyrimidines

  • Compound Description: A new synthetic method has been reported for the synthesis of E-2-amino-4-aryl-6-(2-arylethenyl)pyrimidines []. These compounds are synthesized through a base-promoted cyclocondensation reaction between (1E,4E)-1,5-diarylpenta-1,4-dien-3-ones and guanidine hydrochloride.

7‐Amino‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one Schiff Bases

  • Compound Description: A series of 7‐amino‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one Schiff bases were synthesized and evaluated for their anticonvulsant activity []. Some of these compounds, particularly those with electron-withdrawing substituents on the phenyl ring, showed significant anticonvulsant effects in a rat model of picrotoxin-induced seizures.

1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate

  • Compound Description: This compound, characterized by X-ray crystallography, exists as a diprotonated piperazine salt with two chloride counterions and a water molecule in its asymmetric unit [].

1-(7-Chloro-1,4-dihydroquinolin-4-ylidene)thiosemicarbazide

  • Compound Description: This compound exhibits an unusual tautomeric preference for the imine form in its solid state, as evidenced by X-ray crystallography []. This preference contradicts the typical behavior of 4-aminoquinolines, which usually exist in the amino tautomeric form.

[4-(5-Aminomethyl-2-fluorophenyl)piperidin-1-yl]-[7-fluoro-1-(2-methoxyethyl)-4-trifluoromethoxy-1H-indol-3-yl]methanone

  • Compound Description: This compound acts as a tryptase inhibitor and has potential therapeutic applications in treating conditions related to tryptase activity []. Its crystalline form, particularly the benzoate salt, has been characterized, revealing its distinct physical properties, including melting point and X-ray powder diffraction pattern.

1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)pentan-1-one (4-F-α-PVP)

  • Compound Description: This compound serves as a reference point for identifying its structural analog, 1-(4-fluoro-3-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one hydrochloride [].

1-(4-Fluoro-3-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one Hydrochloride (4-F-3-Methyl-α-PVP Hydrochloride)

  • Compound Description: Identified as a structural analog of 4-F-α-PVP, this compound has been successfully characterized using various spectroscopic techniques, including NMR, MS, and FTIR []. The presence of an additional methyl group in the benzene ring distinguishes it from 4-F-α-PVP.

2-(2-Chloro-6-fluorophenyl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride (DJ-7141)

  • Compound Description: DJ-7141 is a new alpha-2 agonist. It induces positive chronotropic and inotropic effects when selectively injected into the sinus node artery of isolated dog atria []. These effects are thought to be mediated by a tyramine-like action.

(E)-1-(3-Bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one (Compound 22)

  • Compound Description: Compound 22 is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), exhibiting an IC50 of 0.026 μM []. It acts as a competitive and reversible inhibitor.

(2-Fluorophenyl) and (4-Fluorophenyl)-(2-nitromethylcyclopentyl)methanones

  • Compound Description: These compounds serve as precursors for synthesizing new fluorinated prostaglandin analogs []. Their synthesis involves a nitromethane 1,4-addition to 1-acylcyclopentenes, which are derived from the reductive cleavage of cyclopent-5-en[d]isoxazolines.

3-(2-Aminoethylthio)-1-(aryl)-3-(thiophen-2-yl)propan-1-ones

  • Compound Description: These compounds are synthesized by the triethylamine-mediated addition of 2-aminoethanethiol hydrochloride to chalcone analogs bearing a 2-thienyl group at the 3-position [].

5,7-Diaryl-2,3,6,7-tetrahydro-1,4-thiazepines

  • Compound Description: These compounds are formed through the triethylamine-mediated addition of 2-aminoethanethiol hydrochloride to chalcones bearing a 2-furyl group at the 1-position [].

Properties

CAS Number

1803611-41-7

Product Name

1-(2-Fluorophenyl)-1,4-diazepane hydrochloride

IUPAC Name

1-(2-fluorophenyl)-1,4-diazepane;hydrochloride

Molecular Formula

C11H16ClFN2

Molecular Weight

230.71 g/mol

InChI

InChI=1S/C11H15FN2.ClH/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14;/h1-2,4-5,13H,3,6-9H2;1H

InChI Key

QKDJBKXSTFJYEK-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)C2=CC=CC=C2F.Cl

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.